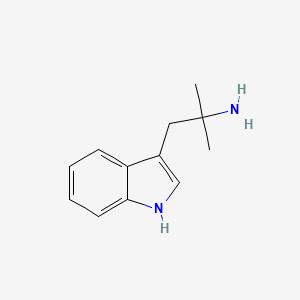

1-(1H-indol-3-yl)-2-methylpropan-2-amine

Descripción general

Descripción

1-(1H-indol-3-yl)-2-methylpropan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, is structurally characterized by an indole ring attached to a 2-methylpropan-2-amine group. Indole derivatives are known for their roles in medicinal chemistry, including their use in the development of pharmaceuticals and their presence in natural alkaloids .

Métodos De Preparación

The synthesis of 1-(1H-indol-3-yl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that produces indoles from phenylhydrazines and ketones or aldehydes. The reaction typically requires acidic conditions and elevated temperatures .

In an industrial setting, the production of indole derivatives often involves the use of catalytic processes to improve yield and efficiency. For example, the use of transition metal catalysts, such as palladium or copper, can facilitate the formation of indole rings through cyclization reactions . Additionally, modern techniques such as microwave-assisted synthesis and flow chemistry have been employed to enhance the production of indole derivatives .

Análisis De Reacciones Químicas

Oxidation Reactions

The tertiary amine and indole ring enable oxidation under controlled conditions:

Reduction Reactions

The compound's amine group participates in reductive transformations:

Electrophilic Substitution

The indole ring undergoes regioselective substitution:

Nucleophilic Reactions

The tertiary amine facilitates nucleophilic pathways:

Cyclization Reactions

The compound participates in heterocycle formation:

Photochemical Reactions

UV-induced reactivity has been documented:

Mechanistic Insights

- Steric Effects : The 2-methylpropan-2-amine group imposes steric constraints, reducing reactivity at C2 of the indole ring .

- Electronic Effects : Electron donation from the amine stabilizes electrophilic intermediates, favoring C5 substitution .

- Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by 3x compared to protic solvents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties:

The compound has been studied for its anticancer potential, particularly against solid tumors such as colorectal and lung cancers. Research indicates that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the efficacy of certain indole derivatives in overcoming resistance to conventional chemotherapy agents like 5-fluorouracil .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Tumor Type | Mechanism of Action | Reference |

|---|---|---|---|

| 1-(1H-indol-3-yl)-2-methylpropan-2-amine | Colorectal Cancer | Induces apoptosis via caspase activation | |

| MMINA | Various Cancers | Inhibits ROS and inflammation |

Antimicrobial Activity

Inhibition of Fungal Strains:

Recent studies have demonstrated the effectiveness of this compound against various fungal pathogens, including Candida spp. and Aspergillus niger. The compound exhibited significant antifungal activity, with minimum inhibitory concentrations comparable to established antifungal agents like fluconazole .

Table 2: Antifungal Activity of Indole Derivatives

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 0.391 mg/mL | |

| 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one | Aspergillus niger | 0.0625 mg/mL |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes. Studies have indicated that it can modulate pathways associated with inflammatory responses, making it a candidate for treating conditions like arthritis .

Neuroprotective Potential

Research is ongoing to evaluate the neuroprotective effects of indole derivatives, including this compound. These compounds may offer therapeutic benefits for neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal tissues .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and purity. Its unique structure allows for further functionalization, potentially enhancing its biological activity and broadening its application scope in medicinal chemistry.

Case Studies

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a series of indole derivatives on colorectal carcinoma cells. The results indicated that these compounds could significantly inhibit cell proliferation and induce cell cycle arrest, highlighting their potential as novel anticancer agents .

Case Study 2: Antifungal Efficacy

In a comparative study, various indole derivatives were tested against clinical isolates of Candida spp. The results showed that certain derivatives had lower MIC values than traditional antifungals, suggesting their potential as alternative treatments for fungal infections resistant to conventional therapies .

Mecanismo De Acción

The mechanism of action of 1-(1H-indol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets in biological systems. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of serotonin receptors, influencing neurotransmission and mood regulation . Additionally, indole derivatives can inhibit enzymes involved in inflammation and cancer progression, contributing to their therapeutic effects .

Comparación Con Compuestos Similares

1-(1H-indol-3-yl)-2-methylpropan-2-amine can be compared with other indole derivatives, such as:

Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and precursor to serotonin.

Serotonin: A neurotransmitter derived from tryptophan, playing a key role in mood regulation.

Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring, used to treat pain and inflammation.

Actividad Biológica

1-(1H-indol-3-yl)-2-methylpropan-2-amine, commonly known as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules, including those exhibiting anticancer and neuroprotective properties. This article reviews the biological activity of this compound, summarizing key findings from recent studies and providing a comprehensive analysis of its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. Research indicates that this compound may exert its effects through:

- Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, which are crucial in mood regulation and neuropsychiatric disorders.

- Antioxidant Activity : It may protect against oxidative stress by scavenging free radicals, thereby contributing to neuroprotection.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Anticancer Activity

A study investigating the anticancer properties of indole derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis via caspase activation and modulation of cell cycle progression.

Neuroprotective Effects

Research has indicated that this compound can protect neuronal cells from oxidative damage. In vitro studies showed that treatment with this compound reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of indole derivatives, revealing that modifications to the indole moiety can enhance biological activity. For example, substitutions at specific positions on the indole ring have been linked to increased receptor affinity and potency in biological assays.

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,13)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,14H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREHPEFXXFJIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184481 | |

| Record name | Indole, 3-(2-amino-2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304-53-0 | |

| Record name | α,α-Dimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 3-(2-amino-2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(2-amino-2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-3-yl)-2-methylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.